molecular formula C7H6FNO B1630834 2-Fluorobenzaldoxime CAS No. 24652-66-2

2-Fluorobenzaldoxime

Cat. No. B1630834
CAS RN: 24652-66-2
M. Wt: 139.13 g/mol
InChI Key: YPVOCNRPBFPDLO-WEVVVXLNSA-N
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Description

2-Fluorobenzaldoxime is a chemical compound with the molecular formula C7H6FNO .


Synthesis Analysis

The synthesis of 2-Fluorobenzaldoxime involves a biocatalysis process, which is a sustainable and energy-saving technology platform . This process is part of a novel approach towards industrial aromatic nitriles .


Molecular Structure Analysis

The molecular structure of 2-Fluorobenzaldoxime is represented by the formula C7H6FNO . The average mass is Da and the monoisotopic mass is Da .


Physical And Chemical Properties Analysis

2-Fluorobenzaldoxime has a density of 1.14 g/cm3, a boiling point of 194.9 °C at 760 mmHg, and a flashing point of 71.7 °C . It is soluble at 25 deg C (mg/L): 1559 .

Scientific Research Applications

Antitumor Activity

2-Fluorobenzaldoxime derivatives have shown promising results in antitumor activities. Studies have explored the effectiveness of fluoro-substituted benzothiazoles, including those derived from 2-fluorobenzaldoxime, in combating various types of cancer. For instance, a series of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts demonstrated significant antitumor activity in vitro against human cervical, breast, colon, and laryngeal carcinomas, as well as in vivo against murine melanoma, fibrosarcoma, and squamous cell carcinoma (Stojković et al., 2006).

Treatment of Nerve-Agent Poisoning

Fluoroheterocyclic aldoximes, including those related to 2-fluorobenzaldoxime, have been screened for their therapeutic potential in treating anticholinesterase poisoning, a condition often associated with exposure to organophosphorus nerve agents. Research into synthesizing fluorine-containing pyridinealdoximes indicated their potential efficacy in inhibiting sarin, a dangerous nerve agent (Timperley et al., 2011).

Inhibiting Cell Proliferation in Glioma Cells

A conjugate of 2-fluorobenzaldehyde and retinoic acid has been studied for its effect on STAT3 pathway activation in human glioma cells. This conjugate inhibited cell proliferation, induced apoptosis, and caused cell cycle arrest, indicating its potential as a treatment for gliomas (Hao et al., 2015).

Synthesis of Herbicides

2-Fluorobenzaldoxime derivatives have been used in the synthesis of herbicides. A study on the synthesis of pyrimidinyloxybenzylamine herbicides used 2-fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives as key intermediates, demonstrating the compound's relevance in agricultural applications (Gong, 2005).

Antioxidant Activity

Research into thiazolidin-4-one derivatives synthesized using 4-fluorobenzaldehyde, which is structurally related to 2-fluorobenzaldoxime, has shown promising antioxidant activity. This indicates the potential application of fluorobenzaldehyde derivatives in developing antioxidant agents (El Nezhawy et al., 2009).

Safety And Hazards

2-Fluorobenzaldoxime is toxic if swallowed, causes serious eye irritation, and is very toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

(NE)-N-[(2-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVOCNRPBFPDLO-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Fluorobenzaldehyde oxime

CAS RN

451-79-6
Record name 2-FLUOROBENZALDEHYDE OXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2-fluorobenzaldehyde (63.3 g, 495 mmol) and hydroxylamine hydrochloride (38.2 g, 544 mmol) in ethanol (36 mL) and water (69 mL) was added ice (205 g). Then an aqueous solution of sodium hydroxide (32%, 115 mL, 1.24 mol) was added dropwise within a 10 min period (temperature rises from −8° C. to +7° C.) whereupon most of the solid dissolves. After 1 h stirring at room temperature the resulting mixture was then acidified with HCl (5 N). The mixture was then extracted with dichloromethane to afford the title compound (66.8 g, 97%) which was obtained as a light yellow solid. MS m/e (EI): 139.0 [M].
Quantity
63.3 g
Type
reactant
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
205 g
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JWD Grootwassink, JJ Balsevich, AD Kolenovsky - Plant Science, 1990 - Elsevier
Feeding of 2-nitrobenzaldoxime to Brassica species led to the accumulation of the artificial 2-nitrophenylglucosinolate as well as several unknown sulfated side products. Isolation, …
Number of citations: 23 www.sciencedirect.com
SFA Cavalcante, DAS Kitagawa, RB Rodrigues… - Chemico-Biological …, 2019 - Elsevier
Casualties caused by nerve agents, potent acetylcholinesterase inhibitors, have attracted attention from media recently. Poisoning with these chemicals may be fatal if not correctly …
Number of citations: 8 www.sciencedirect.com
PC Vijfhuizen, JK Terlouw - Organic Mass Spectrometry, 1976 - Wiley Online Library
… This is further supported by the observation that the broad component is not present in the noncomposite metastable peak for OH- loss in both 2-chloro- and 2-fluorobenzaldoxime. The …
M Hinzmann, H Yavuzer, M Bittmann, H Gröger - Chem Catalysis, 2023 - cell.com
An efficient and broadly applicable synthetic method for the industrial product class of aromatic nitriles is presented, which—in contrast to technical methods such as ammoxidation and …
Number of citations: 1 www.cell.com
DAS Kitagawa, SFA Cavalcante, RL de Paula… - Biomolecules, 2019 - mdpi.com
Casualties caused by organophosphorus pesticides are a burden for health systems in developing and poor countries. Such compounds are potent acetylcholinesterase irreversible …
Number of citations: 14 www.mdpi.com
I DDOKAH4A - Citeseer
Fifty-seven corpounds were prepared and characterized under this contract of which twenty-eight were delivered to USACRDL. None of the compo" nds delivered were crecially avai …
Number of citations: 2 citeseerx.ist.psu.edu
JM Augl, LM Kndley, HE Podall… - 1964 - apps.dtic.mil
Fifty-seven compounds were prepared and characterized, of which twenty-eight were delivered. None of the compounds delivered were commercially available. In some instances the …
Number of citations: 2 apps.dtic.mil

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